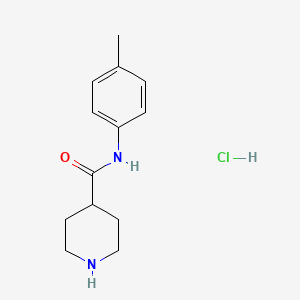

N-(4-Methylphenyl)-4-piperidinecarboxamide hydrochloride

Description

N-(4-Methylphenyl)-4-piperidinecarboxamide hydrochloride is a synthetic organic compound belonging to the piperidinecarboxamide class. Its structure comprises a piperidine ring substituted at the 4-position with a carboxamide group, which is further linked to a 4-methylphenyl moiety. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and chemical research applications.

Piperidine derivatives are frequently explored for their pharmacological properties, including analgesic and anticholinergic activities .

Molecular Formula: C₁₃H₁₇ClN₂O

Molecular Weight: ~252.7 g/mol (calculated)

Key Features:

- Piperidine core with a carboxamide functional group.

- 4-Methylphenyl substituent enhancing lipophilicity.

- Hydrochloride salt for improved aqueous solubility.

Properties

IUPAC Name |

N-(4-methylphenyl)piperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c1-10-2-4-12(5-3-10)15-13(16)11-6-8-14-9-7-11;/h2-5,11,14H,6-9H2,1H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWJDUFQOUPASGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methodology:

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| A. Cyclization of precursor | Cyclization of amino precursors under acidic or basic conditions | Temperature varies; typically 100–150°C | Forms the piperidine core |

| B. Introduction of methylphenyl group | Friedel-Crafts alkylation with 4-methylbenzyl chloride | Use of Lewis acids like AlCl₃ | Controlled to prevent polyalkylation |

| C. Carboxamide formation | Reaction with 4-methylphenyl isocyanate | Solvent: DMF or pyridine; temperature 0–25°C | Ensures selective amide formation |

| D. Hydrochloride salt formation | Treatment with HCl gas or aqueous HCl | Room temperature; precipitation | Purification via filtration |

Notes:

- Solvent choices include ethers (tetrahydrofuran, diethyl ether), aromatics (benzene, toluene), and alcohols (ethanol, methanol).

- Catalysts and bases such as pyridine or triethylamine facilitate amide formation.

- Reaction monitoring via TLC and NMR ensures completion.

Alternative Route: Oxidative and Reductive Transformations

Research findings indicate that oxidation of methyl groups attached to aromatic rings can be employed to generate carboxylic acid derivatives, which can then be converted into amides.

Oxidation Pathway:

| Oxidant | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 90°C, 24h | 4-(Methoxymethyl)-N-(4-carboxyphenyl)piperidine-1-carboxamide | 62–68% |

| CrO₃ | Acetic acid, 70°C, 12h | Same as above | 55–60% |

This pathway allows for the modification of the aromatic substituent, which can be subsequently reduced or converted into the desired amide.

Notes on Reaction Conditions and Solvent Selection

| Solvent Type | Examples | Usage Notes |

|---|---|---|

| Ethers | Tetrahydrofuran, diethyl ether | Suitable for nucleophilic substitutions, inert under reaction conditions |

| Aromatics | Benzene, toluene | Used in Friedel-Crafts alkylation |

| Alcohols | Methanol, ethanol | Solvent for amide formation and purification |

| Amides | Dimethylformamide | Polar aprotic solvent, facilitates nucleophilic reactions |

Summary of Research Findings and Data

| Aspect | Data | Reference |

|---|---|---|

| Reaction yields | 55–68% for oxidation steps; high purity achievable via recrystallization | , |

| Reaction conditions | Mild to moderate temperatures (0–90°C); inert atmospheres recommended | , |

| Solvent choices | DMF, tetrahydrofuran, ethanol | , |

| Purification | Crystallization, chromatography | , |

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylphenyl)-4-piperidinecarboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Therapeutic Potential : This compound is being investigated for its potential therapeutic effects in treating neurological disorders. Its interaction with specific receptors may lead to novel treatments for conditions such as depression and anxiety.

- Analgesic Activity : Similar compounds have shown potent analgesic properties, suggesting that N-(4-Methylphenyl)-4-piperidinecarboxamide hydrochloride could be developed into effective pain management therapies .

2. Pharmacological Studies

- Receptor Binding : Research indicates that this compound may act as a ligand for trace amine-associated receptors (TAARs), influencing neurotransmitter release and neuronal activity. This interaction can provide insights into its psychoactive effects and potential for drug development.

- Enzyme Inhibition : It has been employed in studies focusing on enzyme inhibition, particularly serine proteases like thrombin and trypsin, which are crucial in various physiological processes.

3. Organic Synthesis

- Building Block : In organic chemistry, this compound serves as a versatile building block for synthesizing complex organic molecules. Its reactivity allows for various transformations, including oxidation and reduction reactions.

Industrial Applications

This compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications such as:

- Polymer Manufacturing : The compound's structure can be modified to enhance its performance in polymer applications, contributing to the development of advanced materials.

- Chemical Processes : It plays a role in developing new chemical processes that require specific reactivity or stability under various conditions.

Case Studies

Several studies have documented the effects of this compound on biological systems:

- Animal Model Studies : Research has shown that varying dosages can lead to different therapeutic outcomes, with lower doses exhibiting beneficial effects while higher doses may result in toxicity.

- In Vitro Experiments : Laboratory studies have demonstrated its stability under specific conditions, influencing its long-term efficacy and safety profile.

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl)-4-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors or enzymes, modulating their activity. The compound may act as an inhibitor or activator, depending on the target. The pathways involved include signal transduction and neurotransmitter release, which are crucial for its pharmacological effects .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Piperidinecarboxamide Derivatives

Structural and Functional Differences

Higher molecular weight (268.5 g/mol) due to the additional oxygen atom.

The chloro substituent may confer electrophilic properties, influencing reactivity in synthetic pathways .

N,4-Dimethyl-4-piperidinecarboxamide hydrochloride (CAS 1361114-96-6):

- Lacks an aromatic substituent, reducing steric bulk and possibly increasing membrane permeability.

- Lower molecular weight (208.7 g/mol) suggests simpler synthesis and purification processes .

N-(3-Methoxypropyl)-4-piperidinecarboxamide hydrochloride (CAS 1193389-05-7):

Implications of Substituent Variations

- Lipophilicity : Methyl and methoxy groups on phenyl rings enhance lipophilicity, favoring blood-brain barrier penetration (relevant for CNS-targeting drugs) .

- Solubility : Hydroxyl and chlorine groups improve aqueous solubility but may require formulation adjustments for optimal bioavailability .

- Synthetic Utility : Aliphatic substituents (e.g., methoxypropyl) simplify derivatization in medicinal chemistry workflows .

Research and Application Insights

- Pharmacological Potential: Piperidinecarboxamides with aromatic substituents are often investigated as opioid analogs or anticholinergic agents. For example, meperidine hydrochloride (a piperidinecarboxylate ester) is a well-known opioid analgesic .

- Regulatory Status : Compounds like meperidine are regulated as Schedule II drugs in the U.S., highlighting the importance of structural modifications to avoid regulatory hurdles .

- Safety and Toxicity: Limited ecotoxicological data are available for many analogs, necessitating further studies to assess environmental impact .

Biological Activity

N-(4-Methylphenyl)-4-piperidinecarboxamide hydrochloride is a compound of significant interest in biochemical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its molecular mechanisms, cellular effects, and applications in various fields.

Chemical Structure and Properties

This compound is characterized by its piperidine structure and a methylphenyl substituent. The compound can undergo various biochemical reactions, such as oxidation, reduction, and substitution, leading to the formation of different derivatives that may exhibit enhanced biological activity.

Enzyme Interactions

This compound has been shown to interact with several enzymes, particularly serine proteases like thrombin, trypsin, and chymotrypsin. Such interactions suggest potential applications in modulating enzyme activity for therapeutic purposes.

Cellular Effects

This compound influences various cellular processes, including:

- Cell Signaling Pathways : It modulates signaling pathways that affect gene expression and metabolic processes.

- Gene Expression : By binding to specific receptors, it alters downstream signaling pathways, leading to changes in gene expression profiles.

The molecular mechanism involves binding interactions with biomolecules that either inhibit or activate enzymes. This can result in significant alterations in cellular function and metabolism. For instance, the compound's ability to bind to receptors suggests a role in pharmacological modulation.

Research Applications

This compound has been investigated for various applications:

- Medicinal Chemistry : Its potential therapeutic effects are being explored for neurological disorders.

- Biological Research : Used extensively in studies related to enzyme inhibition and receptor binding.

- Chemical Synthesis : Serves as a building block in synthesizing complex organic molecules.

Case Studies and Research Findings

- Analgesic Activity : Research indicates that compounds similar to this compound exhibit potent analgesic properties. Studies have shown that these compounds can effectively alleviate pain through their action on pain pathways .

- Anti-inflammatory Properties : In vitro studies demonstrated that derivatives of this compound can reduce inflammatory markers in activated macrophages. These findings suggest its potential as an anti-inflammatory agent .

- Cytostatic Effects : Compounds based on the piperidine structure have exhibited cytostatic properties against various cancer cell lines, indicating their potential use in cancer therapy .

Data Summary

Q & A

Q. How to mitigate byproduct formation during large-scale synthesis?

- Methodological Answer :

- Reagent stoichiometry : Maintain a 1.2:1 molar ratio of piperidine to aryl isocyanate to minimize unreacted intermediates.

- Purification : Use preparative HPLC with C18 columns (gradient: 10–90% acetonitrile/water) to isolate the target compound from sulfonamide or dimeric byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.